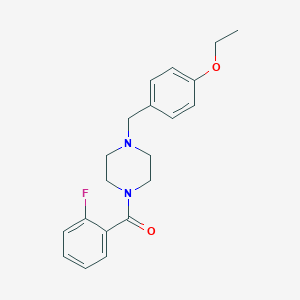
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. TFMPP is known for its hallucinogenic and stimulant effects, and has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to act as a serotonin agonist, meaning that it binds to and activates serotonin receptors in the brain. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature and metabolism. 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to have effects on the immune system, and may have potential as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been used in laboratory experiments to study its effects on the brain and nervous system. One advantage of using 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine in these experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine is a psychoactive drug, meaning that its effects on the brain may not be entirely representative of natural physiological processes.
Direcciones Futuras
There are several potential future directions for research on 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the drug's effects on the immune system, and whether it may have potential as an immunomodulatory agent. Additionally, further research is needed to fully understand the drug's mechanism of action and its effects on the brain and nervous system.
Métodos De Síntesis
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with benzoyl chloride and 2,4,5-trimethoxybenzyl chloride. The resulting compound is then purified using chromatography techniques to obtain 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine in its pure form.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has anti-anxiety and anti-depressant properties, and may be useful in the treatment of certain mental health disorders such as depression and anxiety.
Propiedades
Nombre del producto |
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
Fórmula molecular |
C21H26N2O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
phenyl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-14-20(27-3)19(26-2)13-17(18)15-22-9-11-23(12-10-22)21(24)16-7-5-4-6-8-16/h4-8,13-14H,9-12,15H2,1-3H3 |
Clave InChI |
KCEYKNZEZHBUFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)



![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)



![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

